molecular formula C10H10F3NO2 B13973954 (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester

(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester

Cat. No.: B13973954
M. Wt: 233.19 g/mol
InChI Key: XIXVYSQESGYHQU-UHFFFAOYSA-N
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Description

(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid ethyl ester moiety. One common method involves the reaction of 6-trifluoromethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: A related compound with similar structural features but lacking the acetic acid ethyl ester moiety.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyridine ring and additional functional groups that exhibit various biological activities.

    FDA-Approved Trifluoromethyl Group Containing Compounds: Such as Alpelisib, which contains trifluoromethyl alkyl substituted pyridine and is used in cancer treatment.

Uniqueness

(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is unique due to the combination of its trifluoromethyl group, pyridine ring, and acetic acid ethyl ester moiety. This combination imparts distinct physical and chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-7-4-3-5-8(14-7)10(11,12)13/h3-5H,2,6H2,1H3

InChI Key

XIXVYSQESGYHQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)C(F)(F)F

Origin of Product

United States

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